![molecular formula C18H16BrNO3 B2548407 N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide CAS No. 2097867-90-6](/img/structure/B2548407.png)
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide is a complex organic compound characterized by the presence of a bifuran moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide typically involves the reaction of 2-bromobenzoyl chloride with a bifuran derivative under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by a base such as triethylamine. The general reaction scheme is as follows:
Formation of the Amide Bond:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylpropanamide.
Substitution: Formation of N-({[2,2’-bifuran]-5-yl}methyl)-3-(substituted phenyl)propanamide derivatives.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. The bromophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)propanamide: Lacks the bifuran moiety, making it less versatile in terms of chemical reactivity and applications.
N-({[2,2’-bifuran]-5-yl}methyl)acetamide: Contains a simpler acetamide group instead of the propanamide group, which may affect its biological activity and chemical properties.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide is unique due to the combination of the bifuran and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-6,8-9,11H,7,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKWBWKFUPALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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